(2E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide, also known by its IUPAC name, is a compound belonging to the class of organic compounds known as cinnamic acid amides. This class is characterized by the presence of an amide group attached to a cinnamic acid structure, which features a carbon-carbon double bond conjugated with a carbonyl group. The compound's molecular formula is , and it has a molecular weight of approximately 311.37 g/mol. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of (2E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide typically involves several steps:
The purification of the final product can be achieved through techniques such as recrystallization or chromatography, ensuring high yield and purity .
The molecular structure of (2E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide can be represented by its SMILES notation: COC(CNC(=O)\C=C\C1=CC=CC=C1)C1=CC=C(OC)C=C1
.
Key structural features include:
The compound's exact mass is reported as with a formal charge of zero, indicating a neutral molecule .
(2E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide can undergo various chemical reactions typical for amides and α,β-unsaturated carbonyl compounds:
These reactions highlight the compound's versatility in synthetic organic chemistry .
While specific mechanisms of action for (2E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide are not extensively documented, compounds within this class often interact with biological pathways through:
Research into similar compounds suggests that they may exhibit bioactive properties such as anti-inflammatory or anticancer effects .
The physical properties of (2E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide include:
Chemical properties include:
(2E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide has several potential applications in scientific research:
Research continues to evaluate its efficacy and safety for future applications in pharmaceuticals and other fields .
This detailed analysis provides insight into the compound's significance within organic chemistry and its potential contributions to scientific advancements.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1